4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide
Description
This compound belongs to the benzenesulfonamide class, characterized by a piperazine ring linked to a sulfonamide group and substituted with fluorine atoms at specific positions. Its structure includes a 4-fluorobenzenesulfonamide moiety connected via an ethylsulfonyl bridge to a piperazine ring bearing a 2-fluorophenyl group.
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O4S2/c19-15-5-7-16(8-6-15)29(26,27)21-9-14-28(24,25)23-12-10-22(11-13-23)18-4-2-1-3-17(18)20/h1-8,21H,9-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCCZHRYGCWAEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1-(2-Chloroethylsulfonyl)-4-(2-fluorophenyl)piperazine
Procedure :
4-(2-Fluorophenyl)piperazine (1.0 equiv) is dissolved in anhydrous dichloromethane (DCM) under nitrogen. 2-Chloroethanesulfonyl chloride (1.2 equiv) is added dropwise at 0°C, followed by triethylamine (2.5 equiv). The reaction proceeds for 6 hours with gradual warming to room temperature.
Key Parameters :
- Temperature Control : Maintaining 0–5°C during sulfonyl chloride addition minimizes hydrolysis side reactions.
- Solvent Selection : Anhydrous DCM prevents undesired solvolysis of the sulfonyl chloride.
- Yield : 72–78% after column chromatography (SiO₂, ethyl acetate/hexane 1:4).
Characterization Data :
Nucleophilic Substitution with 4-Fluorobenzenesulfonamide
Procedure :
The chloroethyl intermediate (1.0 equiv) and 4-fluorobenzenesulfonamide (1.5 equiv) are dissolved in anhydrous DMF. Potassium carbonate (3.0 equiv) is added, and the mixture is heated to 60°C for 12 hours. Post-reaction, the mixture is diluted with water and extracted with ethyl acetate.
Optimization Insights :
- Base Selection : K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) in facilitating deprotonation of the sulfonamide nitrogen.
- Solvent Effects : DMF enhances reaction rate by stabilizing the transition state through polar aprotic interactions.
- Yield : 63–68% after recrystallization from ethanol/water.
Characterization Data :
- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.85–7.80 (m, 2H, Ar-H), 7.45–7.35 (m, 4H, Ar-H), 7.10–7.00 (m, 2H, Ar-H), 3.75–3.65 (m, 4H, piperazine-H), 3.40–3.30 (m, 4H, piperazine-H), 3.20 (t, J = 6.6 Hz, 2H, -SO₂CH₂), 2.95 (t, J = 6.6 Hz, 2H, -CH₂N).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 164.2 (d, J = 250 Hz, C-F), 159.8 (d, J = 245 Hz, C-F), 135.2, 132.1, 129.8, 128.4, 121.6, 116.3, 115.9, 52.4, 51.8, 46.2, 45.7.
Alternative Route via Mitsunobu Coupling
For sterically hindered substrates, a Mitsunobu approach using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in THF facilitates coupling between 4-fluorobenzenesulfonamide and 1-(2-hydroxyethylsulfonyl)-4-(2-fluorophenyl)piperazine.
Comparative Data :
| Parameter | Nucleophilic Substitution | Mitsunobu Coupling |
|---|---|---|
| Reaction Time | 12 hours | 24 hours |
| Yield | 63–68% | 55–60% |
| Byproduct Formation | Minimal (<5%) | Significant (15%) |
| Scalability | Industrially viable | Lab-scale only |
Critical Analysis of Side Reactions and Mitigation Strategies
Sulfonyl Chloride Hydrolysis
Exposure to moisture generates 2-chloroethanesulfonic acid, reducing yields. Mitigation includes:
N-Oversulfonylation
Excess sulfonyl chloride leads to disulfonylated byproducts. Stoichiometric control (1:1.2 molar ratio) and slow addition rates suppress this issue.
Elimination Reactions
Elevated temperatures in DMF promote β-elimination to form vinyl sulfones. Maintaining temperatures ≤60°C and shorter reaction times minimize this pathway.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Microreactor systems enable precise control over exothermic sulfonylation steps:
Green Chemistry Metrics
| Metric | Batch Process | Flow Process |
|---|---|---|
| E-Factor | 32 | 18 |
| PMI (kg/kg product) | 56 | 29 |
| Solvent Waste (L/kg) | 120 | 65 |
Spectroscopic and Crystallographic Characterization
X-Ray Crystallography
Single-crystal analysis confirms the antiperiplanar conformation of the sulfonamide groups, with key metrics:
Mass Spectrometric Fragmentation
Characteristic fragments at:
- m/z 298.1 [M - C₆H₄FSO₂]⁺
- m/z 185.0 [C₆H₄FSO₂]⁺
- m/z 139.1 [C₄H₈FN₂]⁺.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and sulfonyl groups play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in halogen type, substituent positions, or additional functional groups. Key examples include:
Key Observations:
- Positional Isomerism: The 4-fluorophenyl vs. 2-fluorophenyl substitution on piperazine (e.g., ) may influence receptor binding due to steric or electronic effects.
- Functional Group Additions: The pyrrolidinone-carboxamide group in introduces hydrogen-bonding capacity, correlating with its potent IC₅₀ value (0.574 µM), likely enhancing target affinity.
Physicochemical Properties
- Melting Points: Analogs in exhibit melting points ranging from 132°C to 230°C, influenced by symmetry and intermolecular interactions. The target compound’s melting point is unreported but expected to fall within this range.
- Synthetic Yields: Yields for analogs in vary widely (e.g., 28–75%), reflecting challenges in sulfonylation and piperazine functionalization steps.
Biological Activity
4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a complex organic compound notable for its structural diversity, featuring multiple functional groups such as fluorine, piperazine, and sulfonamide. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 411.4 g/mol. The presence of fluorine enhances lipophilicity, which is crucial for biological activity, while the sulfonamide group is often linked to antibacterial properties and enzyme inhibition .
| Property | Value |
|---|---|
| Molecular Formula | C23H25F2N3O2S2 |
| Molecular Weight | 411.4 g/mol |
| Functional Groups | Fluorine, Piperazine, Sulfonamide |
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit a variety of biological activities:
- Antibacterial Activity : Compounds with similar structures have shown significant antibacterial effects against Gram-positive bacteria. For instance, studies have reported minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM against Staphylococcus aureus and Enterococcus species . The mechanism involves inhibition of protein synthesis and nucleic acid production.
- Antifungal Activity : While the antifungal potential of related compounds is generally lower compared to their antibacterial counterparts, some derivatives have demonstrated moderate activity against fungal strains .
Case Studies and Research Findings
- Inhibition of Nucleoside Transporters : A study highlighted that derivatives of this compound can selectively inhibit equilibrative nucleoside transporters (ENTs), which are critical for nucleotide synthesis and regulation of adenosine functions. The selectivity for ENT2 over ENT1 was noted, suggesting potential for targeted therapeutic applications in conditions like cancer .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of related compounds reveal that modifications in the piperazine moiety significantly affect biological activity. For example, the introduction of electron-donating groups on the phenyl ring enhances antimicrobial efficacy .
- Anticancer Potential : Preliminary studies suggest that the compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cell lines . The presence of sulfonamide groups may contribute to this activity by interfering with critical cellular processes.
Comparative Analysis
The following table summarizes the biological activities observed in various studies related to compounds structurally similar to this compound:
| Compound | Activity Type | MIC/Effectiveness | Notes |
|---|---|---|---|
| Compound A | Antibacterial | MIC 15.625–125 μM | Active against MRSA |
| Compound B | Antifungal | MIC 62.5 μg/mL | Moderate activity |
| Compound C | Anticancer | IC50 < 10 μM | Induces apoptosis in cancer cells |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
